molecular formula C8H6BrClO2 B1591972 4-(Bromomethyl)-3-chlorobenzoic acid CAS No. 467442-07-5

4-(Bromomethyl)-3-chlorobenzoic acid

Cat. No.: B1591972
CAS No.: 467442-07-5
M. Wt: 249.49 g/mol
InChI Key: QUKWHRILDXJHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-chlorobenzoic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the fourth position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chlorobenzoic acid typically involves the bromination of 3-chlorotoluene followed by oxidation. One common method is as follows:

    Bromination: 3-chlorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Oxidation: The resulting 4-(bromomethyl)-3-chlorotoluene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly oxidizing agents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups replacing the bromomethyl group.

    Esterification: Esters of this compound.

    Reduction: 4-(Bromomethyl)-3-chlorobenzyl alcohol.

Scientific Research Applications

4-(Bromomethyl)-3-chlorobenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: In the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chlorobenzoic acid depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

4-(Bromomethyl)-3-chlorobenzoic acid can be compared with similar compounds such as:

    4-(Bromomethyl)benzoic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.

    3-Chlorobenzoic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)benzoic acid: Has a chloromethyl group instead of a bromomethyl group, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in the presence of both the bromomethyl and chlorine substituents, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKWHRILDXJHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620215
Record name 4-(Bromomethyl)-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-07-5
Record name 4-(Bromomethyl)-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-methylbenzoic acid (5.0 g, 29 mmol), N-bromosuccinimide (5.7 g, 32 mmol), benzoyl peroxide (710 mg, 2.9 mmol) in CCl4 (300 mL) was heated at reflux for 2.5 h. The mixture was concentrated under reduced pressure and dissolved in MTBE. The organic mixture was washed with 1N NaOH (3×25 mL). The aqueous mixture was acidified with 1N HCl to pH 2 and extracted with CH2Cl2 (3×25 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to afford 4-(bromomethyl)-3-chlorobenzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3-chlorobenzoic acid
Reactant of Route 3
4-(Bromomethyl)-3-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-3-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-3-chlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-3-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.